Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
For Immediate Release
[City, State] – January 15, 2026 – In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. This is particularly true for N-nitroso compounds, a class of molecules that often emerge as impurities during the synthesis of active pharmaceutical ingredients (APIs) and are subject to stringent regulatory scrutiny due to potential toxicological concerns. This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, a known impurity of the diuretic drug Indapamide.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach grounded in scientific integrity and practical application.
Introduction: The Analytical Challenge of N-Nitrosoindoles
2-Methyl-1-nitroso-2,3-dihydro-1H-indole (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a heterocyclic compound featuring a nitroso group (-N=O) attached to the nitrogen atom of a 2-methyl-substituted dihydroindole core.[2][3] The presence of the N-nitroso moiety introduces unique chemical and spectroscopic characteristics, while also necessitating careful handling due to the potential reactivity and health concerns associated with this functional group.
The elucidation of its structure is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the pharmaceutical industry. A definitive structural assignment relies on the synergistic application of multiple analytical techniques, each providing a unique piece of the molecular puzzle. This guide will detail the expected outcomes and underlying principles of the key spectroscopic methods employed in this process: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Synthesis and Isolation: A Prerequisite for Analysis
A robust analytical characterization begins with a pure sample. The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole is typically achieved through the nitrosation of its precursor, 2-methyl-2,3-dihydro-1H-indole (also known as 2-methylindoline).
Synthetic Protocol: Nitrosation of 2-Methylindoline
A common and effective method for the synthesis involves the reaction of 2-methylindoline with a nitrosating agent, such as sodium nitrite, in an acidic medium. The acidic conditions generate the nitrosyl cation (NO⁺), which then reacts with the secondary amine of the indoline ring.
Experimental Protocol:
-
Dissolve 2-methyl-2,3-dihydro-1H-indole in a suitable solvent mixture, such as methanol and water.
-
Add sodium nitrite (NaNO₂) to the solution.
-
Cool the mixture in an ice bath to maintain a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.
-
Slowly add a dilute acid, such as acetic acid or hydrochloric acid, dropwise to the stirred solution. The acid facilitates the in-situ formation of nitrous acid (HNO₂), the precursor to the nitrosating agent.
-
Continue stirring the reaction mixture at a controlled temperature for a specified period.
-
Upon reaction completion, the product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and solvent evaporation.
-
Further purification can be achieved through column chromatography if necessary.
It is imperative to perform this synthesis in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), given the potential hazards associated with N-nitroso compounds and their reagents. The stability of the resulting compound should also be considered, as some N-nitrosoindoles can be sensitive to light and acidic conditions over extended periods.
Spectroscopic Characterization: The Core of Structure Elucidation
The following sections detail the application and interpretation of key spectroscopic techniques for the definitive identification of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Based on the structure of the precursor, 2-methylindoline, and the electronic effects of the N-nitroso group, the following proton signals can be predicted:
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex multiplet or a series of doublets and triplets, depending on the specific coupling patterns.
-
Aliphatic Protons (1H, CH): The proton at the C2 position, adjacent to the methyl group and the nitrogen, is expected to be a multiplet, likely a quartet or a more complex pattern due to coupling with the methyl group and the C3 protons. Its chemical shift will be influenced by the neighboring nitrogen and methyl group.
-
Aliphatic Protons (2H, CH₂): The two protons at the C3 position will likely appear as two distinct multiplets due to their diastereotopic nature, with chemical shifts in the aliphatic region.
-
Methyl Protons (3H, CH₃): The methyl group at the C2 position will present as a doublet, coupling with the C2 proton, with a chemical shift anticipated around δ 1.4 ppm.[1]
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The expected chemical shifts are:
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the nitrogen and the fused ring junction will have distinct chemical shifts.
-
Aliphatic Carbons (3C):
-
C2 (CH): The carbon bearing the methyl group will appear in the aliphatic region.
-
C3 (CH₂): The methylene carbon will also be found in the aliphatic region.
-
CH₃: The methyl carbon will exhibit a signal at a higher field (lower ppm value).
-
To definitively assign these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the structure.
In a high-resolution mass spectrum (HRMS), 2-Methyl-1-nitroso-2,3-dihydro-1H-indole is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass (C₉H₁₀N₂O). This provides a direct confirmation of the molecular formula.
A characteristic fragmentation pathway for N-nitroso compounds is the loss of the nitroso group as a nitric oxide radical (•NO), resulting in a fragment with a mass loss of 30 Da. Therefore, a prominent peak at [M-30]⁺ is anticipated in the mass spectrum. Further fragmentation of the remaining indoline cation can provide additional structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, the key absorption bands to look for are:
-
N=O Stretch: The most diagnostic peak for an N-nitroso compound is the N=O stretching vibration. This typically appears as a strong absorption band in the range of 1408-1486 cm⁻¹ .
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups.
-
C=C Aromatic Ring Stretch: Absorptions in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-N Stretch: The stretching vibration of the C-N bond is also expected in the fingerprint region of the spectrum.
Table 1: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (multiplets) |
| Aliphatic CH | Multiplet | |
| Aliphatic CH₂ | Diastereotopic multiplets | |
| Methyl CH₃ | δ ~1.4 ppm (doublet) | |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |
| Aliphatic Carbons | Signals in the aliphatic region | |
| Mass Spectrometry | Molecular Ion | Peak corresponding to C₉H₁₀N₂O |
| Key Fragment | [M-30]⁺ | |
| Infrared Spectroscopy | N=O Stretch | ~1408-1486 cm⁻¹ (strong) |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ |
Conclusion: A Consolidated Approach to Structural Integrity
The structural elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole is a clear demonstration of the power of modern analytical chemistry. By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous picture of the molecule's architecture can be established. This rigorous, evidence-based approach is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products. The protocols and expected data presented in this guide serve as a robust framework for scientists working on the characterization of this and other related N-nitroso compounds, reinforcing the principles of scientific integrity and trustworthiness in drug development.
References
-
N-Nitroso 2-Methyl Indoline | CAS No: 85440-79-5 . (n.d.). Retrieved from [Link]
-
N-Nitroso 2-methyl indoline . (n.d.). Synergy Scitech. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO 2-METHYL INDOLINE . (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 999. Available at: [Link]
- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.
-
Orlov, V. A., & Rybakov, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(4), M1296. Available at: [Link]
-
2-methyl-1-nitroso-1H-indole . (n.d.). Veeprho. Retrieved from [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry.
-
Methyl 1H-indole-3-carboxylate . (n.d.). Magritek. Retrieved from [Link]
- Rapolu, M., et al. (n.d.). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Ioniță, G., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][4][5]triazoles. Molecules, 26(23), 7320. Available at: [Link]
- (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019).
- Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 883-891.
